Product packaging for 2-(Propylamino)pyrimidine-4-carbaldehyde(Cat. No.:CAS No. 1260815-50-6)

2-(Propylamino)pyrimidine-4-carbaldehyde

Cat. No.: B11916155
CAS No.: 1260815-50-6
M. Wt: 165.19 g/mol
InChI Key: HAKPCEGJRRGWHU-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Chemistry and its Synthetic Significance

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. researchgate.netgsconlinepress.comwjarr.com This fundamental structure is a cornerstone of life itself, forming the basis of nucleobases such as cytosine, thymine, and uracil (B121893) found in nucleic acids. gsconlinepress.com Beyond their biological roles, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. wjarr.comorientjchem.orgnih.govnih.govnih.gov The synthetic versatility of the pyrimidine ring allows for extensive functionalization at its carbon and nitrogen atoms, making it a privileged scaffold in medicinal chemistry. ijpsr.comtandfonline.comnih.gov The development of novel synthetic methodologies, including multicomponent reactions and eco-friendly approaches, continues to expand the chemical space of pyrimidine-based compounds, offering new avenues for drug discovery. tandfonline.commdpi.com

The Carbaldehyde Functionality as a Versatile Synthetic Handle in Heterocyclic Systems

The presence of a carbaldehyde (or formyl) group on a heterocyclic ring, such as in 2-(Propylamino)pyrimidine-4-carbaldehyde, introduces a highly reactive and versatile synthetic handle. researchgate.netcitedrive.com Aldehyde groups are susceptible to a wide array of chemical transformations, including nucleophilic addition, condensation reactions, and oxidation/reduction. msu.eduacs.org This reactivity allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. For instance, a heterocyclic aldehyde can be converted into an alcohol, a carboxylic acid, an oxime, a nitrile, or can participate in the formation of new carbon-carbon bonds through reactions like the Wittig or Claisen-Schmidt reactions. researchgate.netacs.orgmdpi.com In the context of drug design, the aldehyde functionality can serve as a key pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets. rsc.org The strategic placement of a carbaldehyde group on a pyrimidine ring, therefore, opens up a plethora of possibilities for creating libraries of novel compounds with potential therapeutic applications. researchgate.netcitedrive.com

Strategic Positioning of the Propylamino Moiety in Pyrimidine Scaffolds

The N-propylamino group attached to the C2 position of the pyrimidine ring in the target molecule is another feature of strategic importance. The amino group in general, and substituted amino groups in particular, can significantly influence the electronic properties and biological activity of the parent heterocycle. The propyl group, a simple alkyl chain, can affect the molecule's lipophilicity, which in turn influences its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). drugdesign.org The nitrogen atom of the propylamino group can act as a hydrogen bond donor or acceptor, contributing to the binding affinity of the molecule to its biological target. acs.org Structure-activity relationship (SAR) studies of various heterocyclic compounds have shown that the nature and size of the alkylamino substituent can have a profound impact on potency and selectivity. nih.govnih.gov For instance, in some series of compounds, increasing the alkyl chain length from methyl to propyl has been shown to enhance biological activity. drugdesign.org The propargylamine (B41283) moiety, a related functional group, has also been identified as an important pharmacophore in drug discovery. nih.govnih.gov

Research Gaps and Future Directions in Pyrimidine-4-carbaldehyde (B152824) Chemistry

A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on pyrimidine chemistry in general and on various substituted pyrimidine-carbaldehydes, this particular molecule appears to be largely unexplored. This lack of specific data presents a clear opportunity for future research.

The synthesis of this compound itself represents a primary research objective. This could potentially be achieved through established synthetic routes for pyrimidine derivatives, such as the condensation of a suitable 1,3-dicarbonyl compound with a propyl-substituted guanidine, followed by formylation at the 4-position. mdpi.com Alternatively, nucleophilic aromatic substitution on a pre-functionalized pyrimidine ring could be explored. mdpi.com

Once synthesized, a key area of investigation would be the exploration of its chemical reactivity. The versatile carbaldehyde group could be used as a starting point for the synthesis of a diverse library of derivatives. These new compounds could then be screened for a wide range of biological activities, given the known pharmacological potential of the pyrimidine scaffold. wjarr.comorientjchem.orgnih.gov

Furthermore, detailed spectroscopic and crystallographic studies would be essential to fully characterize the molecule and to understand the influence of the propylamino and carbaldehyde groups on the electronic and structural properties of the pyrimidine ring. The potential of this compound as a building block in materials science, for example in the synthesis of novel dyes or ligands for metal complexes, also remains an open and intriguing avenue for future research. The study of this compound and its derivatives could therefore contribute significantly to the expanding field of pyrimidine chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O B11916155 2-(Propylamino)pyrimidine-4-carbaldehyde CAS No. 1260815-50-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260815-50-6

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(propylamino)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C8H11N3O/c1-2-4-9-8-10-5-3-7(6-12)11-8/h3,5-6H,2,4H2,1H3,(H,9,10,11)

InChI Key

HAKPCEGJRRGWHU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=CC(=N1)C=O

Origin of Product

United States

Synthetic Design and Methodologies for 2 Propylamino Pyrimidine 4 Carbaldehyde and Its Analogs

De Novo Synthesis Strategies for Pyrimidine (B1678525) Ring Formation

The fundamental construction of the pyrimidine ring can be achieved through various synthetic routes, often involving the condensation of multiple components or the cyclization of a linear precursor.

Multi-component Condensation Approaches to Pyrimidine Ring Formation

Multi-component reactions (MCRs) are highly efficient for creating molecular diversity by combining three or more starting materials in a single reaction vessel. acs.orgbohrium.com These reactions are attractive for pyrimidine synthesis as they allow for the rapid assembly of complex, functionalized products. acs.org A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgbohrium.com This method is regioselective and allows for the creation of highly substituted pyrimidines. acs.org Another approach involves a pseudo five-component reaction where a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) are cyclocondensed, catalyzed by triflic acid, to form pyrimidines. mdpi.com

The Biginelli reaction is a classic multi-component condensation that produces dihydropyrimidines, which can be subsequently oxidized to pyrimidines. nih.gov While not a direct route to fully aromatic pyrimidines in one step, it represents a foundational multi-component approach in pyrimidine chemistry.

Cyclocondensation Reactions for Pyrimidine Scaffolds

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the intramolecular cyclization of a precursor molecule, often with the elimination of a small molecule like water or an alcohol. These reactions can be categorized based on the number of components involved. For instance, a [3+3] cycloaddition strategy can be employed where terminal alkynes are first carboxylated and methylated to form methyl arylpropiolates, which then undergo a Michael addition cyclocondensation with an amidine to yield pyrimidones. mdpi.com

Another common strategy involves the reaction of 1,3-dicarbonyl compounds with amidines. For example, acetylacetone (B45752) and urea (B33335) can undergo a [3+3] cycloaddition to form the pyrimidine ring, which can then be further functionalized. mdpi.com The cyclocondensation of enones with hydrazine (B178648) derivatives is a valuable method for synthesizing pyrazole (B372694) derivatives, which can be analogous to pyrimidine synthesis strategies. researchgate.net

Starting MaterialsReagents/CatalystProduct TypeReference
Amidines, AlcoholsIridium or Manganese catalystSubstituted Pyrimidines mdpi.com
Methyl Aryl Ketone, Aromatic Aldehyde, Ammonium AcetateTriflic AcidSubstituted Pyrimidines mdpi.com
Terminal Alkynes, CO2, Amidine HydrochlorideCopper catalyst2,6-Disubstituted Pyrimidones mdpi.com
Acetylacetone, UreaTFAPyrimidine Ring mdpi.com

One-Pot Synthesis Protocols for Pyrimidine Derivatives

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. mdpi.comrsc.org Several one-pot methods for pyrimidine synthesis have been developed. For instance, pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives can be synthesized from substituted benzaldehydes, malononitrile (B47326) or cyanoacetamide, and urea/thiourea in the presence of ammonium chloride under solvent-free conditions. ias.ac.in

Another efficient one-pot procedure utilizes the light-induced transformation of α-azidocinnamates. rsc.org Depending on the wavelength of light used, different intermediates are formed, which can then be catalytically isomerized and oxidized to yield tetrasubstituted pyrimidines. rsc.org Additionally, a three-component, one-pot cyclo-condensation of barbituric acids, aromatic aldehydes, and 6-aminouracils or 1H-pyrazol-5-amines in refluxing water provides a green and atom-economical route to pyrimidine-fused heterocycles. researchgate.net

Functionalization and Derivatization of Precursor Pyrimidines

Once the pyrimidine ring is formed, further modifications are often necessary to introduce the desired functionalities, such as the carbaldehyde group at the C-4 position and the propylamino group at the C-2 position.

Introduction of Carbaldehyde Group at C-4 (or C-5) of the Pyrimidine Ring

The introduction of a carbaldehyde group at the C-4 position of the pyrimidine ring is a key step in the synthesis of the target compound. This can be achieved through various methods, often starting from a precursor with a suitable leaving group or a functional group that can be converted to an aldehyde.

One common strategy involves the use of a 4-chloro-substituted pyrimidine as a starting material. nih.gov The chlorine atom can be displaced by various nucleophiles or used in cross-coupling reactions to introduce a carbon-based functional group that can be subsequently converted to an aldehyde. For instance, a Stille coupling between 4-chloro-2-methylthio pyrimidine and tributylvinyltin can introduce a vinyl group at the C-4 position, which could potentially be oxidized to a carbaldehyde. nih.gov

Another approach involves the direct formylation of the pyrimidine ring, although this can be challenging due to the electron-deficient nature of the ring. Alternatively, a pre-installed functional group at C-4, such as a methyl group, can be oxidized to an aldehyde. The Vilsmeier-Haack reaction on suitable pyrimidine precursors is a well-established method for introducing a formyl group. researchgate.net

PrecursorReagent(s)Functional Group IntroducedReference
4-Chloro-2-methylthio pyrimidineTributylvinyltin, Pd(0) catalyst4-Vinyl group nih.gov
Pyrimidine with activated C-4 positionVilsmeier-Haack reagent4-Carbaldehyde group researchgate.net

Amination Strategies at C-2 with Propylamino or Related Moieties

The introduction of an amino group, specifically a propylamino group, at the C-2 position of the pyrimidine ring is another crucial transformation. Nucleophilic aromatic substitution (SNA_r_) is a common method for this purpose. A pyrimidine with a suitable leaving group at the C-2 position, such as a chlorine or methylthio group, can react with propylamine (B44156) to yield the desired 2-(propylamino)pyrimidine derivative. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for the N-arylation and N-alkylation of aminopyrimidines. mdpi.com This method allows for the formation of the C-N bond under milder conditions and with a broader substrate scope compared to traditional SNA_r_ reactions. mdpi.com

More recent developments have focused on the direct C-H amination of pyrimidines. A site-selective C-H functionalization platform has been described that generates pyrimidinyl iminium salt intermediates, which can then be converted to various amine products, including 2-aminopyrimidines. nih.govresearchgate.net This approach avoids the need for pre-functionalization of the pyrimidine ring.

PrecursorReagent(s)Reaction TypeProductReference
2-ChloropyrimidinePropylamineNucleophilic Aromatic Substitution2-(Propylamino)pyrimidine mdpi.com
2-Aminopyrimidine (B69317), Aryl/Alkyl HalidePalladium catalyst, Ligand, BaseBuchwald-Hartwig AminationN-Aryl/Alkyl-2-aminopyrimidine mdpi.com
PyrimidineAmination Reagent, CatalystC-H Amination2-Aminopyrimidine nih.govresearchgate.net

Selective Nucleophilic Aromatic Substitution (SNAr) Reactions for Pyrimidine Halides

A primary method for introducing the propylamino group onto the pyrimidine ring is through selective nucleophilic aromatic substitution (SNAr) reactions. This approach typically involves the reaction of a dihalopyrimidine with propylamine. The inherent reactivity of the pyrimidine ring, which is electron-deficient, facilitates the displacement of halide leaving groups by nucleophiles.

Researchers have found that the reaction of 2,4-dichloropyrimidines with various amines, including aliphatic amines like propylamine, can be controlled to achieve monosubstitution. mdpi.com The use of a base, such as triethylamine (B128534), in a suitable solvent like ethanol (B145695) under reflux conditions, provides a reliable method for these amination reactions. mdpi.com The regioselectivity of the substitution, determining whether the C2 or C4 halide is replaced, can be influenced by the reaction conditions and the specific substrate. mdpi.comacs.org In many instances, the reaction proceeds smoothly without the need for a metal catalyst. mdpi.comnih.gov

It has been demonstrated that SNAr reactions on heteroaryl chlorides, including those of the pyrimidine series, can be effectively carried out in environmentally benign solvents like water, often facilitated by reagents such as potassium fluoride. researchgate.netresearchgate.net Such conditions can sometimes even supplant the need for transition-metal catalysis. researchgate.net The reactivity of halopyridines and related azines in SNAr reactions is a well-established principle, though these reactions can sometimes necessitate elevated temperatures or the presence of strong bases. chemrxiv.org

For instance, the synthesis of 2-aminopyrimidine derivatives has been achieved by reacting 2-amino-4,6-dichloropyrimidine (B145751) with a range of amines in the presence of triethylamine under solvent-free conditions, showcasing a catalyst-free approach. mdpi.comnih.gov

Table 1: SNAr Reaction Conditions for Amination of Pyrimidine Halides

ReactantsConditionsProduct TypeReference
2,4-Dichloropyrimidine, Aliphatic AminesTriethylamine, Ethanol, RefluxMono-substituted aminopyrimidines mdpi.com
2-Amino-4,6-dichloropyrimidine, Various AminesTriethylamine, 80–90 °C, Solvent-free2-Aminopyrimidine derivatives mdpi.comnih.gov
Heteroaryl Chlorides (Pyrimidine series), AminesPotassium Fluoride, WaterN-arylation products researchgate.netresearchgate.net

Advanced Reaction Conditions and Catalytic Systems in Pyrimidine Synthesis

To enhance the efficiency, selectivity, and sustainability of pyrimidine synthesis, a range of advanced methodologies have been developed. These include solid-phase synthesis for high-throughput production, transition-metal catalysis for forming challenging bonds, microwave-assisted techniques for rapid synthesis, and the application of green chemistry principles to minimize environmental impact.

Solid-Phase Synthesis (SPS) Methodologies for Pyrimidine Derivatives

Solid-phase synthesis (SPS) offers a powerful platform for the combinatorial synthesis of pyrimidine libraries. acs.orgacs.orgnih.gov This technique involves attaching a pyrimidine precursor to a solid support, such as a resin, and then carrying out subsequent chemical transformations. acs.orgacs.org The final product is then cleaved from the support. This approach simplifies purification and allows for the rapid generation of a diverse range of derivatives. acs.org

For example, a solid-phase protocol for preparing 2-amino-4-arylpyrimidines has been developed where a pyrimidine-2-thione is immobilized on a polymer support. scilit.com Subsequent oxidative aromatization and nucleophilic substitution with an amine releases the desired 2-aminopyrimidine derivative. scilit.com Similarly, the synthesis of 2-substituted 4-aminopyrido[2,3-d]pyrimidines has been achieved on a solid support, demonstrating the versatility of SPS for creating complex heterocyclic systems. nih.gov The use of supports like Merrifield resin is common in these syntheses. acs.org

Transition-Metal Catalysis for C-N Bond Formation and Cross-Coupling in Pyrimidine Systems

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-nitrogen (C-N) bonds in the synthesis of pyrimidine derivatives. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.orgwiley.com This reaction is highly versatile and has been adapted for a wide range of substrates, including chloropyrimidines. wikipedia.org

The development of specialized phosphine (B1218219) ligands, such as Xantphos, has been crucial for the success of these reactions, enabling the coupling of various amines with pyrimidine halides under relatively mild conditions. nih.gov These catalyst systems have expanded the scope of accessible pyrimidine derivatives, allowing for the synthesis of complex molecules that would be difficult to prepare using traditional methods. nih.govwikipedia.org While palladium is a common catalyst, other transition metals like iridium and rhodium have also been employed in C-H amination reactions, offering alternative and sometimes more sustainable routes. nih.govacs.org

It is important to note that while transition-metal catalysis is powerful, there is also a drive to develop metal-free cross-coupling reactions to avoid potential product contamination. researchgate.net

Table 2: Transition-Metal Catalyzed Reactions in Pyrimidine Synthesis

Reaction TypeCatalyst/Ligand SystemApplicationReference
Buchwald-Hartwig AminationPalladium/P(o-Tol)3, BINAP, dppfSynthesis of aryl amines from aryl halides wikipedia.orgwiley.com
N-ArylationDichlorobis(triphenylphosphine)Pd(II)/XantphosSynthesis of N-arylpyrimidin-2-amines nih.gov
Multicomponent SynthesisPN5P–Ir–pincer complexesRegioselective synthesis of pyrimidines from alcohols and amidines acs.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, including the synthesis of pyrimidine derivatives. tandfonline.comresearchgate.netfoliamedica.bg The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. tandfonline.comresearchgate.net

This technique has been successfully applied to various pyrimidine syntheses, including the Biginelli reaction, a one-pot, three-component reaction that is a classic method for preparing dihydropyrimidines. tandfonline.comfoliamedica.bg Microwave heating has also been used in the synthesis of 2,4,6-trisubstituted pyrimidines and in solid-phase synthesis to expedite reaction steps. acs.orgnih.govacs.org The rapid and efficient nature of microwave-assisted synthesis makes it particularly suitable for the construction of pyrimidine libraries for drug discovery. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidines to create more sustainable and environmentally friendly processes. rasayanjournal.co.inbenthamdirect.comnih.gov This includes the use of safer solvents (such as water), the development of catalyst-free and solvent-free reactions, and the implementation of methods that improve atom economy. rasayanjournal.co.inbenthamdirect.comresearchgate.net

Atom economy is a key concept in green chemistry that focuses on maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. primescholars.comnih.gov Multicomponent reactions are inherently more atom-economical as they combine several reactants in a single step. tandfonline.com The use of reusable catalysts, such as chitosan, also contributes to the sustainability of pyrimidine synthesis. rsc.org

Comprehensive Spectroscopic and Structural Characterization of 2 Propylamino Pyrimidine 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the determination of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial relationships of atoms within a molecule can be established.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of 2-(Propylamino)pyrimidine-4-carbaldehyde is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyrimidine (B1678525) ring are expected to show characteristic chemical shifts and coupling patterns. The proton at the 5-position, being adjacent to the electron-withdrawing aldehyde group, would likely resonate at a lower field than the proton at the 6-position. The propylamino group will display signals corresponding to the methylene (B1212753) (CH₂) and methyl (CH₃) protons. The CH₂ group adjacent to the nitrogen atom is expected to appear as a triplet, coupled to the neighboring CH₂ group. The middle CH₂ group of the propyl chain would likely present as a multiplet (sextet), being coupled to both the adjacent CH₂ and CH₃ groups. Finally, the terminal CH₃ group should appear as a triplet, coupled to the adjacent CH₂ group. The proton attached to the nitrogen of the amino group (NH) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CHO9.5 - 10.5Singlet-
H-6 (pyrimidine)8.0 - 8.5Doublet4.0 - 6.0
H-5 (pyrimidine)7.0 - 7.5Doublet4.0 - 6.0
NHVariableBroad Singlet-
N-CH₂3.2 - 3.6Triplet6.0 - 8.0
CH₂-CH₂-CH₃1.5 - 1.9Sextet6.0 - 8.0
CH₃0.8 - 1.2Triplet6.0 - 8.0

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of δ 190-200 ppm. The carbon atoms of the pyrimidine ring will have distinct chemical shifts based on their electronic environment. The carbon at the 2-position, bonded to the nitrogen of the propylamino group, and the carbon at the 4-position, bonded to the aldehyde group, are expected to be significantly deshielded. The carbon at the 6-position would likely appear at a lower field than the carbon at the 5-position. The carbons of the propyl group will resonate in the aliphatic region of the spectrum, with the carbon attached to the nitrogen (N-CH₂) appearing more downfield than the other two carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CHO190 - 200
C-2 (pyrimidine)160 - 165
C-4 (pyrimidine)155 - 160
C-6 (pyrimidine)150 - 155
C-5 (pyrimidine)110 - 120
N-CH₂40 - 50
CH₂-CH₂-CH₃20 - 30
CH₃10 - 15

Elucidation of Connectivity and Stereochemistry through Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are instrumental in confirming the assignments made from one-dimensional spectra and in establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between the H-5 and H-6 protons of the pyrimidine ring, confirming their ortho relationship. For the propyl group, correlations would be observed between the N-CH₂ and the adjacent CH₂ protons, and between this middle CH₂ and the terminal CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the carbon signals for the CH, CH₂, and CH₃ groups by correlating them with their attached, and already assigned, protons. For example, the proton signal for H-6 would show a cross-peak with the C-6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the aldehyde proton (CHO) should show a correlation to the C-4 and C-5 carbons of the pyrimidine ring. The H-6 proton should show correlations to C-4 and C-5. The protons of the N-CH₂ group would be expected to show a correlation to the C-2 carbon of the pyrimidine ring, confirming the point of attachment of the propylamino substituent.

Infrared (IR) Spectroscopic Investigations

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characteristic Vibrational Frequencies of the Carbaldehyde and Propylamino Moieties

The IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm the presence of the key functional groups.

Carbaldehyde Group: A strong and sharp absorption band corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1680-1710 cm⁻¹. The C-H stretching vibration of the aldehyde proton typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Propylamino Group: The N-H stretching vibration of the secondary amine should appear as a single, moderate to weak band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is expected in the range of 1250-1350 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl group will be observed in the 2850-2960 cm⁻¹ region.

Pyrimidine Ring: The C=N and C=C stretching vibrations within the pyrimidine ring will give rise to several absorption bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Intensity
N-H StretchSecondary Amine3300 - 3500Moderate to Weak
C-H Stretch (aliphatic)Propyl Group2850 - 2960Medium to Strong
C-H StretchAldehyde2820 and 2720Weak
C=O StretchAldehyde1680 - 1710Strong, Sharp
C=N, C=C StretchPyrimidine Ring1400 - 1600Medium to Strong
C-N StretchPropylamino Group1250 - 1350Medium

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound and, consequently, its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be deduced. For this compound, with a molecular formula of C₈H₁₁N₃O, the expected exact mass can be calculated. The observation of the molecular ion peak in the HRMS spectrum at this calculated value would provide strong evidence for the proposed structure.

Table 4: Predicted HRMS Data for this compound

Molecular Formula Calculated Exact Mass [M] Calculated Exact Mass [M+H]⁺
C₈H₁₁N₃O165.0902166.0975

X-ray Crystallographic Analysis for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed experimental determination of its solid-state structure, including precise bond lengths, bond angles, torsion angles, and an analysis of its supramolecular assembly through intermolecular interactions, cannot be presented at this time.

X-ray crystallography is the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal information on the geometric parameters of a molecule and the manner in which individual molecules pack together to form a crystal lattice. This packing is governed by a variety of intermolecular forces, such as hydrogen bonds, van der Waals interactions, and π-stacking, which collectively define the supramolecular architecture.

While experimental data for the title compound is not available, theoretical and computational methods, such as Density Functional Theory (DFT) calculations, are frequently employed to predict the geometric and electronic properties of molecules. nih.gov These computational approaches can provide valuable insights into the likely bond lengths, bond angles, and conformational preferences of a molecule in the gaseous phase or in solution. For instance, studies on related pyrimidine derivatives have utilized DFT calculations to establish optimized molecular structures and have shown good correlation with experimental X-ray data where available. mdpi.com

Geometric Parameters, Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystallographic data for this compound, a definitive table of its geometric parameters cannot be constructed. However, based on computational studies and experimental data for analogous pyrimidine compounds, we can anticipate the expected ranges for these values. researchgate.net For example, the pyrimidine ring itself is expected to be largely planar, with C-N bond lengths typically falling in the range of 1.32 to 1.34 Å and C-C bonds around 1.38 to 1.40 Å. researchgate.net The C=O bond of the carbaldehyde group is anticipated to be approximately 1.22 Å. researchgate.net

Interactive Data Table: Predicted Geometric Parameters of this compound

Lacking experimental data, the following table is a placeholder to illustrate the type of information that would be obtained from an X-ray crystallographic or computational study. The values are not based on actual measurements for the title compound.

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value (Å or °)
Bond LengthC2N1--Data Not Available
Bond LengthC4C5--Data Not Available
Bond LengthC7O1--Data Not Available
Bond AngleN1C2N3-Data Not Available
Bond AngleC4C7O1-Data Not Available
Torsion AngleC5C4C7O1Data Not Available
Torsion AngleN1C2N(propyl)C(propyl)Data Not Available

Analysis of Intermolecular Interactions and Supramolecular Assembly

The solid-state packing of this compound would be dictated by a network of intermolecular interactions. The presence of a hydrogen bond donor (the N-H group of the propylamino substituent) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbaldehyde group) suggests that hydrogen bonding would play a crucial role in its supramolecular assembly.

It is highly probable that intermolecular N-H···N or N-H···O hydrogen bonds would be formed, leading to the creation of one-, two-, or three-dimensional networks. The specific nature of these interactions would depend on the most energetically favorable packing arrangement. For instance, molecules could form hydrogen-bonded chains or sheets.

Theoretical and Computational Insights into 2 Propylamino Pyrimidine 4 Carbaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For 2-(propylamino)pyrimidine-4-carbaldehyde, these computational methods elucidate the fundamental properties that govern its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, determining the most stable three-dimensional arrangement of atoms in a molecule, and for calculating the molecule's energy. nih.gov For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to determine optimized geometrical parameters such as bond lengths and bond angles. irjweb.comresearchgate.net For instance, in a related pyrimidine derivative, the bond lengths of C=O and C-C were calculated, and the bond angles were found to be around 120° in the pyrimidine ring, which is characteristic of sp2 hybridized carbon atoms. researchgate.net These calculations are crucial as molecular geometry is a sensitive indicator of intramolecular and intermolecular interactions. irjweb.com The optimized geometry corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. irjweb.com

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Molecular Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and stability of a molecule. irjweb.comwuxiapptec.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more polarizable and reactive. irjweb.com For many organic molecules, this energy gap is a key factor in determining their bioactivity, as it governs the ease of intramolecular charge transfer. irjweb.comresearchgate.net As the size of a conjugated π system increases, the HOMO-LUMO gap generally decreases, leading to absorption of light at longer wavelengths. libretexts.org

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Represents the ability to donate an electron. irjweb.com
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron. irjweb.com

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MESP is plotted onto the surface of the molecule, using a color scale to represent different potential values. avogadro.cc Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and prone to attack by electrophiles. researchgate.netavogadro.cc Blue represents regions of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.netavogadro.cc Intermediate potentials are represented by colors like green and yellow. researchgate.net

The topography of the MESP can reveal the strength of electronic conjugation and help in understanding intermolecular interactions. rsc.org For pyrimidine derivatives, MESP analysis can highlight the electronegative atoms, such as nitrogen and oxygen, as the most electron-rich (red) areas, while hydrogen atoms often appear as electron-poor (blue) regions. researchgate.net

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a localized, Lewis-like picture of the bonding within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to core electrons, lone pairs, and bonds. q-chem.comnumberanalytics.com This analysis is instrumental in understanding hybridization, covalent and non-covalent interactions, and charge delocalization effects within the molecule. researchgate.netnumberanalytics.com

Table 2: NBO Analysis - Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kJ/mol)
Lone Pair (LP) of N Antibonding (σ*) of C-C Value
Lone Pair (LP) of O Antibonding (σ*) of C-N Value
Bonding (π) of C=C Antibonding (π*) of C=O Value

Evaluation of Chemical Hardness, Chemical Softness, and Electronegativity

Global reactivity descriptors such as chemical hardness (η), chemical softness (S), and electronegativity (χ) are fundamental concepts in chemical reactivity theory, often derived from the energies of the frontier molecular orbitals.

Electronegativity (χ) , a measure of an atom's or molecule's ability to attract electrons, can be calculated as the negative of the chemical potential (μ).

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the ease of electron transfer.

These parameters are calculated using the following equations based on the energies of the HOMO and LUMO:

Electronegativity (χ): χ = - (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Chemical Softness (S): S = 1 / η

The values of these descriptors provide a quantitative measure of the molecule's reactivity and can be correlated with its biological activity. irjweb.com

Table 3: Global Reactivity Descriptors

Descriptor Formula Significance
Electronegativity (χ) - (E_HOMO + E_LUMO) / 2 Measures the ability to attract electrons.
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Indicates resistance to charge transfer. irjweb.com

| Chemical Softness (S) | 1 / η | Represents the ease of electron transfer. |

Computational Spectroscopic Parameter Prediction

Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. Theoretical calculations of vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can provide a detailed understanding of the spectroscopic properties of this compound. For instance, theoretical vibrational analysis can help in the assignment of observed spectral bands to specific vibrational modes of the molecule. Similarly, predicting UV-Vis spectra involves calculating the electronic transitions between molecular orbitals, which are related to the HOMO-LUMO energy gap. science.gov

Theoretical NMR Chemical Shift Calculations (e.g., GIAO approach)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often employing the Gauge-Including Atomic Orbital (GIAO) method, are a cornerstone of modern structural elucidation. This quantum chemical approach allows for the prediction of ¹H and ¹³C NMR spectra, which can aid in the confirmation of molecular structures and the assignment of experimental signals. Such calculations are typically performed using density functional theory (DFT) methods. Despite the utility of this approach, no specific GIAO calculations for this compound have been reported in the surveyed literature.

Predicted Vibrational Frequencies

Computational methods are also used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. These predictions are valuable for assigning specific vibrational modes to the functional groups within a molecule. DFT calculations are a common choice for obtaining these theoretical spectra. A comprehensive vibrational analysis of this compound would provide a theoretical basis for its spectroscopic characterization, but such a study does not appear to be publicly documented.

Conformational Landscape and Energetic Profiling

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This energetic profiling provides insight into the most likely shapes the molecule will adopt. For flexible molecules such as this compound, which possesses rotatable bonds in its propylamino substituent, a thorough conformational analysis would be crucial for understanding its interactions in a biological context. However, specific studies detailing the conformational landscape and energetic profile of this compound are not available in the current body of scientific literature.

Chemical Transformations and Reactivity Studies of 2 Propylamino Pyrimidine 4 Carbaldehyde

Reactions Involving the Pyrimidine-4-carbaldehyde (B152824) Moiety

The aldehyde group at the 4-position of the pyrimidine (B1678525) ring is a key site for various chemical modifications, including nucleophilic additions, condensations, oxidations, reductions, and carbon-carbon bond-forming reactions.

Nucleophilic Addition and Condensation Reactions (e.g., Knoevenagel, Biginelli-type)

The aldehyde functionality of 2-(propylamino)pyrimidine-4-carbaldehyde readily participates in nucleophilic addition and condensation reactions. These reactions are fundamental for extending the molecular framework and introducing new functional groups.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds, typically catalyzed by a weak base. wikipedia.org The products are often α,β-unsaturated compounds, which are valuable intermediates in further synthetic transformations. wikipedia.orgbas.bg The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by dehydration. wikipedia.org A modification of this reaction, the Doebner modification, can be employed when one of the activating groups on the nucleophile is a carboxylic acid, often using pyridine (B92270) as the solvent, which also facilitates decarboxylation. wikipedia.orgorganic-chemistry.org

Biginelli-type Reactions: The Biginelli reaction is a multi-component reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgnih.govorganic-chemistry.org While the classical Biginelli reaction utilizes a separate aldehyde component, the aldehyde moiety of this compound can, in principle, undergo analogous three-component condensations. wikipedia.orgorganic-chemistry.org These reactions are typically acid-catalyzed and provide a straightforward route to complex heterocyclic structures. organic-chemistry.orgbeilstein-journals.org The mechanism is believed to involve the formation of an iminium intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-ketoester, followed by cyclization and dehydration. organic-chemistry.org

Reaction TypeReagentsProduct TypeKey Features
Knoevenagel CondensationActive methylene compounds (e.g., malononitrile (B47326), ethyl acetoacetate), weak base (e.g., piperidine)α,β-Unsaturated pyrimidine derivativesForms a new carbon-carbon double bond. wikipedia.orgbas.bg
Biginelli-type Reactionβ-dicarbonyl compound, Urea/Thiourea, Acid catalystFused pyrimidine systems (dihydropyrimidinones)A one-pot, multi-component reaction for building complex heterocycles. wikipedia.orgnih.govorganic-chemistry.org

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of pyrimidine derivatives.

Oxidation: Standard oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 2-(propylamino)pyrimidine-4-carboxylic acid. This transformation is a common step in the synthesis of various biologically active molecules.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, [2-(propylamino)pyrimidin-4-yl]methanol. This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) to avoid reduction of the pyrimidine ring.

TransformationReagentProduct
OxidationOxidizing Agent (e.g., KMnO4, CrO3)2-(Propylamino)pyrimidine-4-carboxylic acid
ReductionReducing Agent (e.g., NaBH4)[2-(Propylamino)pyrimidin-4-yl]methanol

Carbon-Carbon Bond Forming Reactions (e.g., Horner-Wadsworth-Emmons Olefination)

Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is a powerful method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org It involves the reaction of the aldehyde with a stabilized phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com The phosphonate carbanion is generated by treating a phosphonate ester with a base. youtube.com This nucleophile then adds to the aldehyde, leading to an oxaphosphetane intermediate which subsequently decomposes to form the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is highly versatile and tolerates a wide range of functional groups. nrochemistry.com

ReactionReagentsProduct TypeStereoselectivity
Horner-Wadsworth-Emmons OlefinationStabilized phosphonate ester, Base (e.g., NaH, NaOEt)(E)-Alkene substituted pyrimidinePredominantly (E)-isomer wikipedia.orgnrochemistry.com

Reactivity of the 2-(Propylamino) Group

The secondary amino group at the 2-position of the pyrimidine ring exhibits its own characteristic reactivity, allowing for modifications that can significantly alter the properties of the molecule.

Alkylation and Acylation Reactions of the Amino Nitrogen

The nitrogen atom of the 2-(propylamino) group is nucleophilic and can undergo both alkylation and acylation reactions.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. This introduces an additional alkyl substituent on the nitrogen, forming a tertiary amine. O-alkylation of related 2-pyridone derivatives has been shown to enhance biological activity in some contexts. nih.gov

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding N-acyl derivative. This reaction can be influenced by the steric bulk of both the pyrimidine substituent and the acylating agent. rsc.org For instance, the presence of a bulky substituent at the 2-position can promote O-acylation in related 4-hydroxypyrimidines. rsc.org

ReactionReagentsProduct Type
AlkylationAlkyl halideN,N-Disubstituted 2-aminopyrimidine (B69317)
AcylationAcyl chloride, AnhydrideN-Acyl-2-(propylamino)pyrimidine

Role in Intramolecular Cyclization Reactions for Fused Systems

The 2-(propylamino) group can participate in intramolecular cyclization reactions, particularly when a reactive functional group is introduced at an appropriate position on the pyrimidine ring or the propyl chain. This strategy is a key method for the synthesis of fused pyrimidine ring systems, which are prevalent in many biologically active compounds. For example, after a primary reaction at the aldehyde, the resulting intermediate can undergo cyclization involving the amino group to form pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govrsc.org

Regioselectivity and Stereochemical Control in Reactions

The regioselectivity of reactions involving substituted pyrimidines is a critical aspect of their synthetic applications. In the case of this compound, the substitution pattern on the pyrimidine ring dictates the outcome of further chemical modifications. The presence of the propylamino group at the C2-position and the carbaldehyde group at the C4-position influences the electronic distribution within the ring, thereby guiding the regioselectivity of subsequent reactions.

For instance, in nucleophilic aromatic substitution (SNAr) reactions on related di- and trichloropyrimidine-5-carbaldehydes, the positions of the chlorine atoms are crucial for determining which one is preferentially substituted. While specific studies on the regioselectivity of this compound are not extensively detailed in the provided results, general principles suggest that the electronic nature of the propylamino group and the reaction conditions would play a significant role in directing incoming nucleophiles.

Stereochemical control is primarily relevant in reactions involving the aldehyde functionality, such as in the formation of chiral centers upon addition of nucleophiles or in olefination reactions leading to geometric isomers. For example, the Claisen-Schmidt condensation of related pyrimidine-carbaldehydes with acetophenones has been shown to produce α,β-unsaturated ketones with a specific stereochemistry (E-configuration) for the newly formed double bond.

Development of Novel Heterocyclic Derivatives through Sequential Transformations

The formyl group of pyrimidine-4-carbaldehydes is a key functional handle for the development of novel heterocyclic derivatives through various synthetic strategies. researchgate.netcitedrive.comaminer.cn This aldehyde can be transformed into a range of other functional groups, which can then undergo further reactions to build more complex molecular architectures.

One common strategy involves the conversion of the aldehyde into an alkyne, nitrile, or oxazole. researchgate.netcitedrive.comaminer.cn These transformations significantly expand the synthetic possibilities, allowing for the introduction of diverse substituents and the construction of new ring systems. For example, the conversion to an alkynyl group can be a precursor for cycloaddition reactions or further functionalization.

Furthermore, the aldehyde functionality can be utilized in condensation reactions to form fused heterocyclic systems. A notable example is the preparation of furo[3,2-d]pyrimidines. researchgate.netcitedrive.comaminer.cn This transformation underscores the versatility of pyrimidine-4-carbaldehydes in the synthesis of polycyclic aromatic compounds. The development of one-pot synthetic methodologies, which combine multiple reaction steps such as Wittig olefination and bromination, has been explored for related systems to efficiently generate precursors for complex heterocycles like pyrrolopyrimidines.

The sequential nature of these transformations allows for the systematic construction of a library of pyrimidine-based compounds with diverse functionalities. These derivatives are of interest in various fields, including medicinal chemistry, due to the prevalence of the pyrimidine scaffold in biologically active molecules. nih.govresearchgate.net

Role of 2 Propylamino Pyrimidine 4 Carbaldehyde As a Synthetic Intermediate and Building Block

Strategic Utility in the Construction of Complex Organic Molecules

The aldehyde functional group at the 4-position of the pyrimidine (B1678525) ring is the primary center of reactivity, making this compound a crucial building block for constructing more complex molecular architectures. The electrophilic nature of the aldehyde's carbonyl carbon allows it to readily participate in a variety of carbon-carbon bond-forming reactions. These include:

Condensation Reactions: It can undergo condensation with active methylene (B1212753) compounds to form chalcone-like structures, which are themselves precursors to other heterocyclic systems. nih.gov

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, providing a route to extend carbon chains or introduce vinyl groups.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents or organolithiums to the aldehyde yields secondary alcohols. These alcohols can be further oxidized or used in substitution reactions.

Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine (Schiff base), which can then be reduced to a new, more complex amine. This is a powerful method for introducing diverse amino functionalities.

The propylamino group at the 2-position also influences the molecule's reactivity and can be a key point for interaction in the final target molecule. Its presence can modulate the electronic properties of the pyrimidine ring, thereby affecting the reactivity of the aldehyde group.

Potential as a Precursor for Diverse Heterocyclic Systems

Pyrimidine-4-carbaldehydes are well-documented precursors for the synthesis of various fused heterocyclic systems. thieme-connect.denih.gov The aldehyde group is a key component in cyclization and annulation reactions, enabling the construction of new rings fused to the pyrimidine core. This versatility makes 2-(propylamino)pyrimidine-4-carbaldehyde a promising starting material for generating a library of diverse heterocyclic compounds.

Common transformations include:

Synthesis of Fused Pyrimidines: The aldehyde can react with bifunctional nucleophiles to construct fused ring systems. For example, reactions with compounds containing adjacent amine and thiol groups could lead to thieno[2,3-d]pyrimidines, or with hydrazines to form pyrazolo[3,4-d]pyrimidines. nih.gov Research on similar pyrimidine-4-carbaldehydes has shown their utility in preparing furo[3,2-d]pyrimidines. thieme-connect.denih.gov

Formation of Other Heterocycles: The formyl group can be transformed into other functional groups that can then participate in cyclization. For instance, it can be converted into an alkynyl, cyano, or oxazol-5-yl substituent, each of which can be used to build different heterocyclic rings. thieme-connect.denih.gov A deconstruction-reconstruction strategy has also been developed where the pyrimidine ring itself is opened and then reclosed with different reagents to form other heterocycles like pyrazoles or oxazoles. nih.gov

The general reactivity of the pyrimidine-4-carbaldehyde (B152824) scaffold is summarized in the table below, indicating the potential transformations applicable to the 2-propylamino derivative.

Reagent/Reaction TypeResulting Functional Group/Product
Active Methylene Compound (e.g., malononitrile)Chalcone-like derivative
HydroxylamineOxime
Hydrazine (B178648)Hydrazone / Fused Pyrazole (B372694)
Wittig Reagent (e.g., Ph₃P=CHR)Alkene
Grignard Reagent (R-MgBr)Secondary Alcohol
Sodium Borohydride (B1222165) (NaBH₄)Primary Alcohol
Oxidizing Agent (e.g., KMnO₄)Carboxylic Acid

This table illustrates the broad potential of the aldehyde group for chemical modification.

General Synthetic Applications in Organic Chemistry

The application of this compound extends to its use as a scaffold in the synthesis of highly substituted pyrimidines. The pyrimidine core is a key feature in many compounds with significant biological activity, and the ability to introduce a variety of substituents is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. In the context of this compound, it serves as a post-synthesis platform where the core is already formed, and further diversification is achieved through the aldehyde handle. This approach is valuable for the late-stage functionalization of complex molecules.

The general synthetic routes to substituted pyrimidine-4-carbaldehydes often involve the oxidation of the corresponding 4-methyl or 4-hydroxymethyl pyrimidine. thieme-connect.denih.gov For instance, a common method is the Riley oxidation using selenium dioxide to convert a 4-methylpyrimidine (B18481) into the desired 4-carbaldehyde. thieme-connect.denih.gov Alternatively, chemoselective oxidation of a 4-hydroxymethylpyrimidine can yield the aldehyde in good yields. thieme-connect.denih.gov These methods would be applicable for the preparation of this compound from the appropriate precursors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Propylamino)pyrimidine-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyrimidine-4-carbaldehyde derivatives with propylamine under controlled pH (7–9) and temperature (60–80°C) improves yield. Solvent choice (e.g., ethanol or DMF) and catalyst selection (e.g., acetic acid) are critical for regioselectivity. Post-synthesis, purification via column chromatography or recrystallization is recommended .
  • Key Data : NMR and IR spectroscopy confirm the aldehyde (-CHO) and propylamino (-NH-CH2CH2CH3) groups. For example, the aldehyde proton appears at ~9.8–10.0 ppm in ¹H NMR, while IR shows C=O stretches at ~1700 cm⁻¹ .

Q. How can researchers ensure structural integrity and purity of this compound?

  • Methodological Answer : Use tandem analytical techniques:

  • NMR/IR : Verify functional groups and connectivity.
  • HPLC : Quantify purity (≥95%) using a C18 column with UV detection at 254 nm.
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 166.1 for C8H11N3O).
    • Contradiction Note : Commercial sources may report inconsistent purity; cross-validation via multiple methods is advised .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store at 2–8°C under inert gas (N2/Ar) to prevent oxidation of the aldehyde group. Protect from light to avoid photodegradation. Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified?

  • Methodological Answer : Use LC-MS or GC-MS to detect byproducts like unreacted propylamine or oxidized derivatives (e.g., pyrimidine-4-carboxylic acid). USP guidelines recommend spiking with reference standards (e.g., propylamino analogs) for calibration .
  • Example : Impurity profiling may reveal ≤0.5% of 2-(Propylamino)pyrimidine-4-carboxylic acid due to aldehyde oxidation .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The aldehyde group acts as an electrophilic site for nucleophilic attack (e.g., Grignard reagents or hydrazines). Computational studies (DFT) can model charge distribution, showing higher reactivity at C4-aldehyde compared to C2-amine. Kinetic studies under varying pH/temperature reveal rate-limiting steps .

Q. How does structural modification of the propylamino group affect biological activity?

  • Methodological Answer : Compare analogs (e.g., methylamino, butylamino) in bioassays. For example, replacing propyl with butyl may enhance lipophilicity and membrane permeability. Use molecular docking to predict interactions with enzymes (e.g., kinases or dehydrogenases) and validate via SPR binding assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Racemization at the chiral amine center is a key concern. Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution can improve enantiomeric excess (≥98%). Monitor via chiral HPLC with a cellulose-based column .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Fume hoods are mandatory due to potential respiratory irritation (H335 hazard). Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.